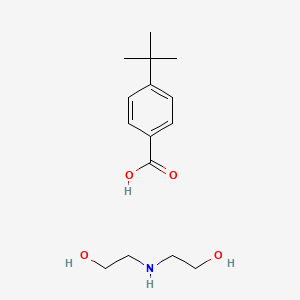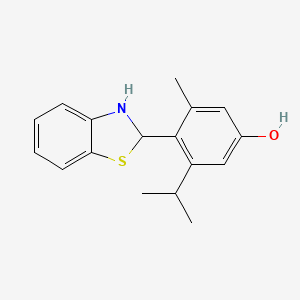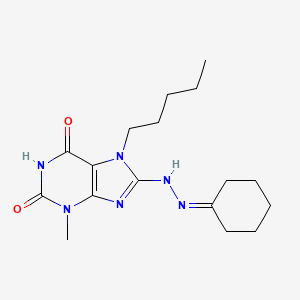
Diethanolamine, p-tert-butylbenzoate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine, p-tert-butylbenzoate salt is a chemical compound formed by the reaction of diethanolamine and p-tert-butylbenzoic acid. Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2, and p-tert-butylbenzoic acid is an aromatic carboxylic acid. The resulting salt is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diethanolamine, p-tert-butylbenzoate salt typically involves the reaction of diethanolamine with p-tert-butylbenzoic acid in a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the salt. The reaction can be represented as follows:
HN(CH2CH2OH)2+p-tert-butylbenzoic acid→Diethanolamine, p-tert-butylbenzoate salt
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethanolamine, p-tert-butylbenzoate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Diethanolamine, p-tert-butylbenzoate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethanolamine, p-tert-butylbenzoate salt exerts its effects involves interactions with molecular targets and pathways. The compound can act as a weak base, participating in acid-base reactions and forming complexes with other molecules. These interactions can influence various biochemical and chemical processes, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: An organic compound with similar chemical properties but without the p-tert-butylbenzoate group.
Triethanolamine: A related compound with three ethanolamine groups, used in similar applications.
Monoethanolamine: A simpler compound with one ethanolamine group, used in various industrial processes.
Uniqueness
Diethanolamine, p-tert-butylbenzoate salt is unique due to the presence of the p-tert-butylbenzoate group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90218-88-5 |
|---|---|
Molekularformel |
C15H25NO4 |
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
4-tert-butylbenzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H14O2.C4H11NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;6-3-1-5-2-4-7/h4-7H,1-3H3,(H,12,13);5-7H,1-4H2 |
InChI-Schlüssel |
BSDFUUPCYXVBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
67584-64-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)


![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)




![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
